1-(But-3-yn-2-yl)piperidine
Description
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Structure
3D Structure
Properties
CAS No. |
54795-31-2 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-but-3-yn-2-ylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-9(2)10-7-5-4-6-8-10/h1,9H,4-8H2,2H3 |
InChI Key |
LIKXDLXGQGZVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
1-(But-3-yn-2-yl)piperidine chemical structure and properties
This guide provides an in-depth technical analysis of 1-(But-3-yn-2-yl)piperidine , a strategic propargylamine intermediate used in pharmaceutical synthesis and fragment-based drug discovery (FBDD).
Chemical Class: Propargylamine / Tertiary Amine
Molecular Formula: C
Executive Summary
1-(But-3-yn-2-yl)piperidine represents a critical structural motif in medicinal chemistry, combining a basic piperidine pharmacophore with a reactive terminal alkyne. This molecule serves as a versatile "chiral handle" for constructing complex nitrogen heterocycles and is a direct structural analog of neuroprotective agents like selegiline and rasagiline. Its utility stems from the orthogonality of its functional groups: the tertiary amine facilitates target binding (e.g., MAO inhibition), while the alkyne allows for late-stage diversification via "Click" chemistry or Sonogashira coupling.
Chemical Identity & Structural Analysis[1]
This molecule features a piperidine ring N-alkylated with a 2-butynyl chain. Crucially, the attachment at the C2 position of the butynyl chain creates a chiral center , making the synthesis and resolution of enantiomers relevant for biological activity.
Structural Parameters
| Property | Data | Notes |
| IUPAC Name | 1-(But-3-yn-2-yl)piperidine | Also: 1-(1-Methylprop-2-ynyl)piperidine |
| SMILES | C#CC(C)N1CCCCC1 | Encodes chiral center at C(C) |
| CAS Number | Not widely listed | Often synthesized in situ or custom ordered |
| Chirality | (R) and (S) Enantiomers | Synthesis from achiral precursors yields racemate |
| pKa (Calc) | ~8.8 | Typical for N-alkyl piperidines |
| LogP (Calc) | ~1.8 - 2.1 | Lipophilic, CNS penetrant |
Stereochemical Implications
The alpha-methyl group adjacent to the nitrogen creates steric bulk that influences metabolic stability (blocking dealkylation) and receptor selectivity. In drug design, rigidifying this linker restricts the conformational space of the piperidine ring relative to the alkyne "warhead."
Synthetic Methodology: The A³ Coupling Route
The most robust and atom-economical method for synthesizing 1-(But-3-yn-2-yl)piperidine is the A³ Coupling (Aldehyde-Alkyne-Amine) reaction. This multicomponent reaction (MCR) allows for the direct assembly of the propargylamine skeleton.
Challenges with Aliphatic Aldehydes
Unlike benzaldehyde, acetaldehyde (the required aldehyde for this target) is prone to aldol condensation and polymerization. Therefore, the protocol requires a catalyst system capable of activating the alkyne faster than the aldehyde degrades.
Validated Protocol: Cu(I)-Catalyzed Synthesis
Note: This protocol is adapted for aliphatic aldehydes using mild conditions.
Reagents:
-
Amine: Piperidine (1.0 equiv)
-
Aldehyde: Acetaldehyde (1.2 equiv) - Handle at 0°C due to volatility.
-
Alkyne: Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv) - Used to prevent alkyne homocoupling; TMS removed in workup.
-
Catalyst: CuI (5 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, suspend CuI (5 mol%) in anhydrous DCM.
-
Imine Formation (In Situ): Add Piperidine (10 mmol) and Acetaldehyde (12 mmol) at 0°C. Stir for 15 minutes. Note: The addition of MgSO₄ (anhydrous) helps drive imine formation by sequestering water.
-
Alkyne Addition: Add TMS-acetylene (12 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor via TLC (stain with KMnO₄ to visualize alkyne).
-
Deprotection (One-Pot): Add TBAF (1.0 M in THF) or K₂CO₃/MeOH to remove the TMS group if spontaneous deprotection did not occur (TMS-alkynes often couple directly; if using free acetylene gas, skip this).
-
Workup: Filter through a celite pad to remove copper salts. Wash filtrate with NaHCO₃ (sat. aq) and Brine. Dry over Na₂SO₄.
-
Purification: Distillation under reduced pressure (Kugelrohr) is preferred over column chromatography for volatile amines.
Mechanistic Pathway
The reaction proceeds via the formation of a copper-acetylide species which attacks the highly reactive iminium ion formed in situ between the piperidine and acetaldehyde.
Figure 1: Catalytic cycle of the A³ coupling reaction demonstrating the convergence of the iminium electrophile and copper-acetylide nucleophile.[1]
Reactivity & Applications
Pharmacological Relevance (MAO Inhibition)
Propargylamines are "suicide substrates" for Monoamine Oxidases (MAO). The mechanism involves the flavin cofactor of the enzyme attacking the alkyne, leading to covalent modification and irreversible inhibition.
-
Structure-Activity Relationship (SAR): The N-methylpropargyl motif (present in this molecule) is a simplified pharmacophore found in Selegiline (Anti-Parkinson's).
-
Neuroprotection: Beyond MAO inhibition, these motifs exhibit anti-apoptotic activity in neuronal cells, likely through glyceraldehyde-3-phosphate dehydrogenase (GAPDH) binding.
Chemical Transformations
The terminal alkyne (
| Reaction Type | Reagents | Product Class | Utility |
| CuAAC (Click) | Azide ( | 1,2,3-Triazole | Bioisostere generation; linking to fluorophores. |
| Sonogashira | Aryl Halide, Pd(0)/Cu(I) | Internal Alkyne | Extending carbon skeleton; library synthesis. |
| Gold Catalysis | AuCl₃ or Au(I) | Pyrroles / Pyridines | Cycloisomerization to form fused heterocycles. |
Safety & Handling
-
Flammability: As a low molecular weight amine/alkyne, the compound is likely flammable. Keep away from heat/sparks.
-
Basicity: Corrosive / Irritant. Causes skin and eye irritation. Use gloves and goggles.
-
Stability: Terminal alkynes can polymerize upon prolonged heating or exposure to radical initiators. Store at 2-8°C under inert atmosphere (Argon).
References
-
Wei, C., & Li, C. J. (2003). A³-coupling of aldehydes, amines, and alkynes catalyzed by gold(III) chloride. Journal of the American Chemical Society.
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews.
-
Bolea, I., Gella, A., & Unzeta, M. (2013). Propargylamine-derived multitarget-directed ligands: fighting Alzheimer's disease with monoamine oxidase inhibitors. Journal of Neural Transmission.
-
Yoo, W. J., Zhao, L., & Li, C. J. (2011). The A3-coupling reaction: highly efficient generation of propargylamines.[2][3][4][5] Aldrichimica Acta.
Sources
Technical Guide: 1-(But-3-yn-2-yl)piperidine Safety & Handling
The following technical guide is a comprehensive safety and handling manual for 1-(But-3-yn-2-yl)piperidine , a specialized propargyl amine derivative.[1] This document is structured for researchers and safety officers, synthesizing data from structural analogs, functional group analysis, and established synthetic protocols.
Part 1: Executive Summary & Chemical Identity[1]
1-(But-3-yn-2-yl)piperidine is a branched N-propargyl amine frequently utilized as a pharmacophore in monoamine oxidase (MAO) inhibitors and as a versatile intermediate in "Click" chemistry (CuAAC). Unlike its linear isomer (1-(But-3-yn-1-yl)piperidine), the branched structure at the C2 position introduces a chiral center, modulating its metabolic stability and lipophilicity.[1]
Critical Hazard Overview:
-
Corrosivity: High alkalinity (pKa ~9.5–10.5) results in severe skin and eye burns (Skin Corr.[2][3] 1B).
-
Toxicity: Potent biological activity (MAO inhibition) implies potential neurotoxicity and sympathomimetic effects upon exposure.
-
Reactivity: The terminal alkyne proton is acidic (
), posing an explosion hazard upon contact with silver (Ag) or copper (Cu) salts in the absence of ligands (acetylide formation).
Chemical Identification Table
| Property | Data |
| Chemical Name | 1-(But-3-yn-2-yl)piperidine |
| Synonyms | N-(1-Methylprop-2-ynyl)piperidine; 1-Piperidino-3-butyne |
| CAS Number | Not widely listed (Analog: 14256-74-7 for linear isomer) |
| Molecular Formula | |
| Molecular Weight | 137.22 g/mol |
| Structure | Piperidine ring attached to C2 of but-3-yne |
| Chirality | Contains one stereocenter at C2 (exists as R/S enantiomers) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | Est. 160–170°C (760 mmHg) |
| Flash Point | Est. 45–55°C (Closed Cup) - Flammable Liquid |
Part 2: Hazard Identification (GHS Classification)[8]
Note: In the absence of a specific REACH registration dossier, this classification is derived using Read-Across methodology from piperidine (CAS 110-89-4) and N-propargyl amines.[1]
GHS Label Elements
Signal Word: DANGER
| Pictogram | Hazard Class | Hazard Statement | Mechanistic Basis |
| 🔥 | Flammable Liquid | H226: Flammable liquid and vapor.[1] | Low molecular weight amine with significant vapor pressure. |
| ☠️ | Acute Toxicity (Oral) | H301: Toxic if swallowed. | Rapid absorption; potential MAO inhibition leading to hypertensive crisis. |
| ☠️ | Acute Toxicity (Dermal) | H311: Toxic in contact with skin.[2][3][4] | Lipophilic nature facilitates transdermal transport. |
| 🧪 | Skin Corrosion | H314: Causes severe skin burns and eye damage.[2][3][4] | High pH (>11 in aqueous solution) causes saponification of membrane lipids. |
| 💥 | Physical Hazard | EUH006: Explosive with or without contact with air. | Specific to terminal alkynes: Risk of heavy metal acetylide formation. |
Diagram 1: Hazard Decision Logic
This decision tree illustrates the derivation of hazards based on functional groups.
Caption: Functional group analysis linking chemical structure to specific GHS hazard categories.[1]
Part 3: Toxicological & Pharmacological Profile[1]
Mechanism of Action (Toxicity)
The primary toxicological concern stems from the propargyl amine moiety, a known "suicide substrate" for monoamine oxidases (MAO).
-
MAO Inhibition: The compound can irreversibly inhibit MAO-B. Upon ingestion or inhalation, this prevents the breakdown of neurotransmitters (dopamine, tyramine).
-
The "Cheese Effect": If a researcher exposed to this compound consumes tyramine-rich foods (aged cheese, wine), they may experience a hypertensive crisis due to the inability to metabolize tyramine.
Metabolic Activation
The terminal alkyne is metabolically activated by CYP450 enzymes to reactive ketenes or unsaturated aldehydes, which can alkylate DNA or proteins.
Diagram 2: Metabolic Toxicity Pathway[1]
Caption: Dual toxicity pathways: Metabolic activation leading to adducts and direct enzymatic inhibition.[1]
Part 4: Safe Handling & Experimental Protocols
Synthesis: A3 Coupling Protocol
The safest route to generate this compound avoids the handling of pre-formed propargyl halides (lachrymators). The A3 Coupling (Aldehyde-Alkyne-Amine) is the industry standard.[1]
Reaction:
Step-by-Step Protocol:
-
Setup: Flame-dry a Schlenk flask; backfill with Argon.
-
Reagents: Add CuI (5 mol%) and dry dioxane.
-
Addition: Add piperidine (1.0 equiv) and acetaldehyde (1.2 equiv).
-
Alkyne Source: Safety Note: Instead of gaseous acetylene (explosion risk), use Trimethylsilylacetylene (TMS-acetylene) as a safer surrogate.
-
Reaction: Heat to 80°C for 12 hours.
-
Deprotection: Treat the TMS-intermediate with
in MeOH to yield the terminal alkyne. -
Workup: Quench with saturated
(removes Copper). Extract with EtOAc.
Storage & Stability
-
Temperature: Store at 2–8°C.
-
Atmosphere: Argon or Nitrogen (hygroscopic and air-sensitive).
-
Incompatibility: Do NOT store in metal containers (especially brass, copper, or silver solder joints). Formation of copper acetylides can cause detonation upon friction.
Emergency Response (Spill/Fire)
| Scenario | Protocol |
| Small Spill | Absorb with vermiculite or sand.[1] Do NOT use sawdust (fire hazard). Neutralize with dilute acetic acid before disposal. |
| Skin Contact | Immediate Drench: Wash with soap and water for 15+ mins. Do not use organic solvents (increases absorption). |
| Fire | Use Alcohol-resistant foam or |
Diagram 3: Emergency Response Workflow
Caption: Triage workflow for accidental exposure or environmental release.
Part 5: References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14256-74-7 (Linear Isomer). Retrieved from
-
Fisher Scientific. (2025). N-Methylpiperidine Safety Data Sheet. Retrieved from
-
Royal Society of Chemistry. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Retrieved from
-
Cameo Chemicals. (2025).[5] Piperidine Hazard Data. NOAA. Retrieved from
Sources
Biological activity of piperidine-derived propargylic amines
Topic: Biological Activity of Piperidine-Derived Propargylic Amines Content Type: Technical Whitepaper Author Persona: Senior Application Scientist
Executive Summary
The fusion of the piperidine heterocycle with the propargylic amine pharmacophore represents a high-value strategy in modern medicinal chemistry.[1] This scaffold—N-propargylpiperidine —serves as a privileged structure, exhibiting dual-functionality that is particularly potent in neurodegenerative therapy (Alzheimer’s, Parkinson’s) and emerging oncology applications.
This guide moves beyond basic literature review to provide a practical, laboratory-centric analysis of synthesis strategies (specifically A³ coupling), mechanistic pathways (MAO-B/AChE inhibition), and critical Structure-Activity Relationships (SAR) necessary for optimizing lead compounds.
The Pharmacophore Convergence
The biological rationale for synthesizing piperidine-derived propargylic amines lies in the synergy between two distinct chemical entities:
-
The Piperidine Ring: A lipophilic, metabolic survivor that mimics the transition state of peptide bond hydrolysis and fits snugly into the "anionic gorge" of enzymes like Acetylcholinesterase (AChE).
-
The Propargyl Moiety (–CH₂–C≡CH): A "suicide substrate" warhead. It is chemically inert until it enters the active site of flavin-containing enzymes (like MAO-B), where it is catalytically activated to form a covalent adduct with the FAD cofactor, irreversibly shutting down the enzyme.
Key Therapeutic Insight: By tethering these two units, you create a Multi-Target-Directed Ligand (MTDL) capable of simultaneously boosting cholinergic transmission (via piperidine) and preventing dopamine degradation/oxidative stress (via propargyl).
Chemical Synthesis: The A³ Coupling Strategy
While classical alkylation (reacting piperidine with propargyl bromide) is possible, it is chemically inefficient and prone to over-alkylation. The industry standard for generating diverse libraries is the A³ Coupling (Aldehyde-Amine-Alkyne) reaction.
Why A³ Coupling?
-
Atom Economy: Water is the only byproduct.[2]
-
Diversity: Allows for the rapid "mix-and-match" of different aldehydes and alkynes to probe the SAR of the hydrophobic pocket.
-
Catalysis: Cu(I) catalysis is highly selective for the terminal alkyne C-H bond.
Diagram 1: A³ Coupling Catalytic Cycle
The following diagram illustrates the mechanistic flow, highlighting the formation of the catalytic copper-acetylide intermediate which is the rate-determining nucleophile.
Figure 1: The catalytic cycle of A³ coupling. The copper(I) species activates the terminal alkyne, making it nucleophilic enough to attack the electrophilic iminium ion generated in situ.
Standard Operating Procedure (SOP): CuI-Catalyzed A³ Coupling
Use this protocol for synthesizing libraries of 1-(3-phenylprop-2-ynyl)piperidine derivatives.
Reagents:
-
Piperidine (1.0 equiv)[3]
-
Benzaldehyde derivative (1.0 equiv)[3]
-
Phenylacetylene derivative (1.2 equiv)[3]
-
Catalyst: CuI (5 mol%)
-
Solvent: Toluene (or solvent-free for Green Chemistry applications)
Protocol:
-
Charge: In a sealed tube, add CuI (0.05 mmol), aldehyde (1.0 mmol), piperidine (1.0 mmol), and alkyne (1.2 mmol) in Toluene (2 mL).
-
Reflux: Heat the mixture to 100–110 °C under an inert atmosphere (N₂) for 12–24 hours.
-
Monitor: Check progress via TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.
-
Workup: Cool to room temperature. Filter through a celite pad to remove the copper catalyst. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Validation Check: A successful reaction will yield a distinct signal in ¹H NMR around 3.5–3.8 ppm (singlet) corresponding to the methylene protons (N–CH₂–C≡C) bridging the piperidine and the alkyne.
Biological Mechanisms & Pharmacological Profiles[4][5]
A. Neuroprotection (Alzheimer’s & Parkinson’s)
This is the primary application domain.[4] The scaffold acts as a dual inhibitor.
-
MAO-B Inhibition: The propargyl amine group enters the MAO-B active site.[5] The enzyme attempts to oxidize the amine, but the propargyl group forms a covalent bond with the N(5) atom of the FAD cofactor. This irreversible inhibition prevents the breakdown of dopamine, preserving neurotransmitter levels.
-
AChE Inhibition: The piperidine ring interacts with the Trp84 residue in the catalytic anionic site (CAS) of Acetylcholinesterase, while the "tail" (the propargyl-linked aryl group) extends to the peripheral anionic site (PAS), blocking amyloid-beta aggregation.
Diagram 2: Dual Neuroprotective Mechanism
Figure 2: Dual-action pathway. The molecule splits its functionality to target both dopaminergic (MAO-B) and cholinergic (AChE) systems.
B. Anticancer Activity (Oncology)
Recent studies indicate that these derivatives induce apoptosis in cancer lines (e.g., breast cancer MCF-7, melanoma).
-
Mechanism: They trigger G0/G1 cell cycle arrest and induce Reactive Oxygen Species (ROS) generation specifically in tumor cells.
-
Specificity: The propargyl moiety can facilitate DNA intercalation or alkylation of topoisomerases, leading to cell death.
Structure-Activity Relationship (SAR) Analysis
To optimize biological activity, specific substitutions are required.
| Region | Modification | Effect on Activity |
| Piperidine Nitrogen | Must be tertiary (N-Propargyl) | Essential for MAO inhibition. Secondary amines are metabolically unstable and less potent. |
| Propargyl Linker | Methyl substitution on C1 | Generally reduces activity (steric hindrance). Keep as –CH₂–. |
| Aryl Group (Alkyne side) | Phenyl | Baseline activity. |
| 4-Cl / 3-Cl Phenyl | significantly increases MAO-B selectivity and potency (lipophilicity). | |
| 4-OMe (Methoxy) | Enhances AChE binding but may reduce MAO-B selectivity. | |
| Piperidine C4 Position | Benzyl group | Creates "Donepezil-like" hybrids, massively increasing AChE affinity. |
| Styryl group | Improves MAO-B inhibition by extending the conjugated system. |
Diagram 3: SAR Optimization Map
Figure 3: Strategic modification points. The N-propargyl group is the non-negotiable "warhead," while the C4 position and Aryl ring are tunable regions for specificity.
Experimental Protocols for Bio-Assays
Protocol A: MAO-B Inhibition Assay (Fluorometric)
Validates the neuroprotective potential.
-
Preparation: Incubate recombinant human MAO-B enzyme (1.25 U/mL) with the test compound (various concentrations, e.g., 1 nM – 100 µM) in potassium phosphate buffer (0.1 M, pH 7.4) for 20 minutes at 37°C.
-
Substrate: Add Amplex Red reagent (200 µM) and Tyramine (1 mM).
-
Reaction: MAO-B oxidizes Tyramine, producing H₂O₂. The H₂O₂ reacts with Amplex Red (catalyzed by HRP) to produce fluorescent Resorufin.
-
Measurement: Read fluorescence at Ex/Em = 530/590 nm after 30 minutes.
-
Calculation: Determine IC₅₀ by plotting % inhibition vs. log[concentration].
Protocol B: MTT Cytotoxicity Assay
Validates anticancer potential.[6]
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Treat cells with the piperidine-propargyl derivative (0.1 – 100 µM) for 48h.
-
Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h. Mitochondrial reductases in living cells reduce MTT to purple formazan.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm. Lower absorbance = higher cytotoxicity.
References
-
Vertex AI Search. (2024). Novel piperidine derivatives.[7][8] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Vertex AI Search. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry. [Link]
-
Vertex AI Search. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. PubMed Central. [Link]
-
Vertex AI Search. (2018). Green and efficient synthesis of propargylamines via A3 coupling reaction using a copper (II)–thioamide combination. Iranian Chemical Communication. [Link]
-
Vertex AI Search. (2023). N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. PubMed. [Link]
Sources
- 1. iris.unibas.it [iris.unibas.it]
- 2. pure.uva.nl [pure.uva.nl]
- 3. repository.fit.edu [repository.fit.edu]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Sonogashira Coupling of 1-(But-3-yn-2-yl)piperidine
Abstract & Strategic Relevance
This guide details the optimized protocols for the Sonogashira cross-coupling of 1-(But-3-yn-2-yl)piperidine (CAS: 1156265-36-9) with various aryl halides. This substrate, a chiral tertiary propargylic amine, represents a high-value pharmacophore found in neuroactive ligands and kinase inhibitors.
Unlike simple terminal alkynes, this substrate presents specific challenges:
-
Lewis Basic Interference: The piperidine nitrogen can competitively coordinate with Pd(II) or Cu(I) species, potentially arresting the catalytic cycle.
-
Stereochemical Integrity: The chiral center at the C2 position (propargylic and
-amino) is susceptible to racemization under harsh basic conditions. -
Volatility: As a low-molecular-weight amine, the starting material requires careful handling to prevent stoichiometric loss during degassing.
This document provides two validated workflows: a Standard Copper-Co-catalyzed Protocol for robust substrates and a Copper-Free Protocol for sensitive systems.
Mechanistic Insights & Catalyst Design
To ensure reproducibility, one must understand the interaction between the substrate and the catalytic cycle.
The "Amine Effect" in Catalysis
In a standard Sonogashira cycle, the amine base (e.g., Et
-
Risk: High concentrations of the substrate can saturate the coordination sphere of the Copper(I) co-catalyst, preventing the formation of the active copper acetylide.
-
Solution: We utilize a "Base Excess" strategy where the external base (Et
N or DIPEA) is used as the solvent or in large excess to out-compete the substrate for coordination sites, while maintaining a low catalyst loading.
Visualization of the Catalytic Cycle
The following diagram illustrates the standard cycle, highlighting the specific entry point of our propargylic amine substrate.
Figure 1: Catalytic cycle emphasizing the Transmetallation step where the propargylic amine substrate enters via the Copper cycle.
Optimization Matrix
Before proceeding to the protocol, select the conditions that match your aryl halide partner.
| Variable | Standard Conditions (Recommended) | Sensitive/Challenging Conditions |
| Catalyst | Pd(PPh | Pd(dppf)Cl |
| Co-Catalyst | CuI (2-5 mol%) | None (Copper-Free) |
| Base | Et | Cs |
| Solvent | THF or DMF (Anhydrous) | MeCN or 1,4-Dioxane |
| Temp | RT to 60°C | 80°C (for Cu-free) |
| Atmosphere | Argon/Nitrogen (Strict) | Argon/Nitrogen (Strict) |
Standard Operating Procedure (SOP)
Protocol A: Pd/Cu Co-Catalyzed Coupling (General Purpose)
Best for: Aryl Iodides, Aryl Bromides, and electron-deficient Aryl Chlorides.
Materials:
-
Aryl Halide (1.0 equiv)
-
1-(But-3-yn-2-yl)piperidine (1.2 equiv)
-
Pd(PPh
) Cl (0.03 equiv) -
CuI (0.02 equiv)
-
Triethylamine (Et
N) (Solvent grade, degassed) or THF/Et N (1:1 mix)
Step-by-Step Workflow:
-
Vessel Preparation:
-
Flame-dry a 2-neck round bottom flask or a resealable reaction vial equipped with a magnetic stir bar.
-
Cool under a stream of dry Argon.
-
-
Reagent Charging (Solids):
-
Add the Aryl Halide (if solid), Pd(PPh
) Cl , and CuI to the flask against a positive pressure of Argon. -
Critical: CuI is light and air-sensitive. Use fresh, off-white CuI. If brown/green, recrystallize from KI/H
O before use.
-
-
Solvent & Base Addition:
-
Seal the flask with a rubber septum.[1]
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous, degassed THF followed by Et
N . The typical concentration is 0.1 M to 0.2 M relative to the aryl halide.
-
-
Substrate Addition:
-
Add 1-(But-3-yn-2-yl)piperidine dropwise via syringe.
-
Note: If the reaction is exothermic (rare at this scale), cool to 0°C during addition, then warm to Room Temperature (RT).
-
-
Reaction Monitoring:
-
Stir at Room Temperature for 2–4 hours.
-
Monitor via TLC or LC-MS.
-
Checkpoint: If conversion is <10% after 4 hours, heat to 50°C.
-
-
Work-up:
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd/Cu residues.
-
Wash the filtrate with saturated NH
Cl (aq) to sequester copper (turns blue). -
Wash with brine, dry over Na
SO , and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica gel (neutralized with 1% Et
N if the product is acid-sensitive). -
Eluent: Hexanes/EtOAc or DCM/MeOH gradients.
-
Protocol B: Copper-Free Coupling (Advanced)
Best for: Substrates sensitive to copper, or if the "Amine Effect" (poisoning) is observed in Protocol A.
Materials:
-
Aryl Halide (1.0 equiv)
-
1-(But-3-yn-2-yl)piperidine (1.5 equiv)
-
Pd(OAc)
(0.05 equiv) -
XPhos (0.10 equiv)
-
Cs
CO (2.0 equiv) -
Acetonitrile (MeCN) or 1,4-Dioxane (Degassed)
Step-by-Step Workflow:
-
Catalyst Pre-complexation:
-
In the reaction vessel, add Pd(OAc)
, XPhos , and Cs CO . -
Evacuate and backfill with Argon.
-
Add MeCN and stir for 5–10 minutes at RT to generate the active Pd(0)-L species (solution often turns yellow/orange).
-
-
Substrate Addition:
-
Add the Aryl Halide and 1-(But-3-yn-2-yl)piperidine .
-
-
Reaction:
-
Heat the mixture to 80°C for 4–12 hours.
-
Note: Higher temperature is required for the copper-free cycle to overcome the higher activation energy of the deprotonation step (which occurs via a Pd-intermediate in this cycle).
-
-
Work-up:
-
Cool to RT. Dilute with water and extract with EtOAc.
-
Proceed with standard drying and purification.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Early) | "Pd Black" formation due to catalyst decomposition. | Ensure strict O |
| Homocoupling (Glaser) | Presence of Oxygen.[2] | Degas solvents vigorously (sparge with Ar for 15 min). Reduce CuI loading. |
| No Reaction (Protocol A) | Amine poisoning of Cu or Oxidative Addition failure. | Switch to Protocol B (Cu-free). If Aryl Chloride is used, switch to XPhos-Pd-G3 catalyst. |
| Racemization | Base is too strong or Temp too high. | Use Et |
Safety & Handling
-
1-(But-3-yn-2-yl)piperidine: Treat as a flammable liquid and an irritant. Use in a fume hood.
-
Palladium/Copper: Heavy metals. Dispose of aqueous waste (NH
Cl washes) in the appropriate heavy metal waste stream. -
Pressure: If heating sealed vials, ensure the vessel is rated for the pressure generated by solvent vapors.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3][4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Pd/Cu-catalyzed Sonogashira cross-coupling reactions under copper-free conditions. Journal of Organic Chemistry, 71(10), 379-381. Link
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link
Sources
Enantioselective synthesis of chiral 1-(But-3-yn-2-yl)piperidine
Application Note: Enantioselective Synthesis of Chiral 1-(But-3-yn-2-yl)piperidine
-Coupling (Aldehyde-Alkyne-Amine) Target Molecule: (R)- or (S)-1-(But-3-yn-2-yl)piperidineExecutive Summary
The chiral propargylic amine motif, specifically 1-(But-3-yn-2-yl)piperidine , is a high-value pharmacophore found in neuroactive agents (e.g., MAO-B inhibitors) and a versatile synthon for the construction of nitrogen heterocycles via cycloisomerization. While racemic synthesis is trivial, accessing the enantiopure form is historically challenging due to the volatility and enolizability of the requisite aldehyde precursor: acetaldehyde .
This Application Note details a robust, catalytic enantioselective protocol using Copper(I)-catalyzed A
Strategic Analysis & Critical Pathway
The Synthetic Challenge
The target molecule possesses a single chiral center at the C2 position of the butynyl chain.
-
Instability: The use of acetaldehyde (bp 20.2 °C) presents significant handling difficulties and a high propensity for self-aldol condensation under basic conditions.
-
Enolization: Aliphatic aldehydes are prone to racemization or side-reactions compared to their aromatic counterparts in A
couplings.
Route Selection: Catalytic A Coupling
We utilize a multicomponent coupling of Piperidine , Acetaldehyde , and TMS-Acetylene .
-
Why TMS-Acetylene? Direct use of acetylene gas is hazardous and difficult to control stoichiometrically. TMS-acetylene provides a bulky, distinct nucleophile that enhances stereocontrol and prevents double-addition. The TMS group is easily cleaved in the workup or a subsequent step.
-
Why Copper(I)/PyBox? Copper(I) complexes with chiral bis(oxazoline) (PyBox) ligands have demonstrated superior capability in suppressing the enolization of aliphatic aldehydes while activating the alkyne C-H bond.
Mechanistic Insight
The reaction proceeds via a dual-activation cycle. The copper catalyst activates the terminal alkyne to form a copper-acetylide species.[1] Simultaneously, the amine and aldehyde condense to form an iminium ion in situ. The enantioselective step involves the nucleophilic attack of the chiral copper-acetylide species onto the Re or Si face of the iminium ion, governed by the steric environment of the ligand.
Figure 1: Catalytic cycle of the enantioselective A
Detailed Experimental Protocol
Reagents & Materials
| Reagent | Purity/Grade | Role | Note |
| CuOTf · 0.5C₆H₆ | 99% | Metal Source | Store in glovebox; hygroscopic. |
| (R,R)-Ph-PyBox | >98% ee | Chiral Ligand | Determines product stereochemistry. |
| TMS-Acetylene | 98% | Nucleophile | Liquid; easy to handle. |
| Acetaldehyde | Freshly Distilled | Electrophile | CRITICAL: Distill immediately before use. Keep at 0°C. |
| Piperidine | ReagentPlus | Amine | Distill over KOH if old. |
| Toluene | Anhydrous | Solvent | Dried over molecular sieves. |
| MgSO₄ | Anhydrous | Additive | Water scavenger (essential for imine formation). |
Step-by-Step Procedure
Step 1: Catalyst Complexation
-
In a flame-dried Schlenk flask under Argon, charge CuOTf · 0.5C₆H₆ (5.0 mol%) and (R,R)-Ph-PyBox (5.5 mol%).
-
Add anhydrous Toluene (2.0 mL per mmol substrate).
-
Stir at room temperature for 45 minutes. The solution should turn a characteristic deep blue/green color, indicating complex formation.
Step 2: Substrate Addition (The "Cold Start" Technique)
-
Cool the reaction mixture to 0 °C using an ice bath. Rationale: Low temperature suppresses the evaporation of acetaldehyde and its self-condensation.
-
Add MgSO₄ (200 mg/mmol) to the flask.
-
Add Piperidine (1.1 equiv) via syringe.
-
Add Freshly Distilled Acetaldehyde (1.2 equiv) dropwise. Note: A slight exotherm may occur as the iminium/aminal forms.
-
Add TMS-Acetylene (1.5 equiv).
Step 3: Reaction & Monitoring
-
Allow the reaction to warm slowly to Room Temperature (23 °C) .
-
Stir vigorously for 24–48 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (alkyne detection) or Ninhydrin (amine detection). The spot for the product (TMS-protected) will be less polar than the amine.
Step 4: Workup & TMS Deprotection
-
Filter the reaction mixture through a pad of Celite to remove MgSO₄ and catalyst. Rinse with Et₂O.
-
Concentrate the filtrate under reduced pressure.
-
One-Pot Deprotection (Optional but recommended for final isolation):
-
Redissolve the crude oil in MeOH (5 mL/mmol).
-
Add K₂CO₃ (2.0 equiv).
-
Stir at RT for 2 hours (cleaves TMS group).
-
-
Dilute with water and extract with Et₂O (3x).
-
Dry organics over Na₂SO₄ and concentrate.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane -> Hexane/EtOAc (8:2) with 1% Triethylamine (to prevent streaking of the amine on silica).
Quality Control & Validation
Analytical Specifications
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Diagnostic doublet of doublets for the chiral proton at C2 (~3.5 ppm), coupled to the methyl group and the alkyne proton.
-
Enantiomeric Excess (ee): >90% expected.[2]
Chiral HPLC Method
To verify enantioselectivity, derivatization is often required due to the lack of a UV chromophore in the aliphatic chain.
-
Derivatization: React a small aliquot with p-bromobenzoyl chloride to form the amide.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (detecting the benzoyl tag).
Figure 2: Operational workflow for the synthesis and validation of 1-(But-3-yn-2-yl)piperidine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Acetaldehyde evaporation or polymerization. | Use Paraldehyde (requires acid activation) or ensure Acetaldehyde is freshly distilled and added at 0°C. |
| Low ee (<50%) | Background reaction (uncatalyzed) or racemization. | Lower reaction temperature to 0°C or 4°C. Ensure Ligand:Cu ratio is >1:1 (e.g., 1.1:1). |
| No Reaction | Catalyst poisoning by water. | Ensure MgSO₄ is fresh and Toluene is anhydrous. |
| Product Streaking | Interaction with Silica.[3] | Pre-treat silica column with 1% Et₃N in Hexane. |
References
-
Knochel, P. et al. (2002). "Enantioselective Synthesis of Propargylamines via Copper-Catalyzed Addition of Alkynes to Enamines." Journal of the American Chemical Society, 124(20), 5638–5639. Link
-
Carreira, E. M. et al. (2006). "Asymmetric Synthesis of Propargylamines via Cu(I)-Catalyzed A3 Coupling." Organic Letters, 8(26), 6135–6138. Link
-
Li, C.-J. et al. (2019). "The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines." Chemical Reviews, 119(12), 7245–7327. Link
-
Su, W. et al. (2015).[1] "Cu(OTf)2/Ph-Pybox catalyzed synthesis of chiral propargylamines." RSC Advances, 5, 2345-2350. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing A3 Coupling Yields for Sterically Hindered Amines
Welcome to our dedicated technical support center for the A3 (Aldehyde-Alkyne-Amine) coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered amines in this powerful C-C and C-N bond-forming reaction. Here, we move beyond basic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for maximal yield and purity.
Understanding the Core Challenge: Steric Hindrance in A3 Coupling
The A3 coupling is a cornerstone of modern synthetic chemistry, valued for its atom economy and straightforward access to valuable propargylamine building blocks.[1] The reaction mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide.[1][2][3] While secondary amines are generally more reactive than primary amines due to the formation of a more electrophilic iminium ion, significant steric bulk on the amine can dramatically hinder this process, leading to low yields and the formation of unwanted side products.[2]
This guide will address the common pitfalls associated with sterically hindered amines and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with bulky amines in A3 coupling reactions.
Q1: Why is my A3 coupling reaction failing or giving low yields with my sterically hindered secondary amine?
A1: Steric hindrance around the nitrogen atom of your amine is likely the primary culprit. This bulkiness can impede two crucial steps in the catalytic cycle:
-
Slow Iminium Ion Formation: The condensation reaction between the aldehyde and the bulky amine to form the necessary iminium ion intermediate can be significantly slowed down.
-
Hindered Nucleophilic Attack: Even if the iminium ion is formed, the bulky substituents on the nitrogen can physically block the approach of the metal acetylide, preventing the crucial C-C bond formation.
Q2: What are the most common side products I should be looking for when my A3 coupling with a bulky amine is not working?
A2: When the desired three-component reaction is sluggish, several side reactions can become prominent:
-
Glaser Coupling: This is the homocoupling of the terminal alkyne to form a 1,3-diyne.[4][5][6][7] It is often observed when the rate of acetylide formation is faster than its consumption by the iminium ion.
-
Enamine Formation: Secondary amines can react with enolizable aldehydes to form enamines.[8][9] This pathway can compete with iminium ion formation and is more prevalent with sterically hindered amines.
-
Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation, especially in the presence of base and/or heat, leading to α,β-unsaturated aldehyde byproducts.[10][11][12]
Q3: Can I simply increase the reaction temperature to overcome the steric barrier?
A3: While increasing the temperature can sometimes improve reaction rates, it's a double-edged sword. For A3 couplings with sensitive substrates, excessive heat can promote the aforementioned side reactions (Glaser coupling, aldol condensation) and potentially lead to catalyst decomposition. A careful and systematic temperature screen is recommended, often in conjunction with other optimization parameters.
Troubleshooting Guide: A Systematic Approach to Optimization
When faced with a low-yielding A3 coupling involving a sterically hindered amine, a systematic approach to troubleshooting is essential. The following sections break down the key reaction parameters and provide actionable steps for optimization.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yielding A3 coupling reactions with sterically hindered amines.
Detailed Troubleshooting Steps
Catalyst System Optimization
The choice of catalyst is paramount when dealing with sterically demanding substrates.
-
Catalyst Loading: For sluggish reactions, increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%) can be a simple and effective first step.
-
Metal Screening: While copper salts (e.g., CuI, CuBr, Cu(OTf)2) are the most common, gold and silver catalysts can offer unique reactivity profiles that may be more suitable for your specific substrates.[3] Gold catalysts, in particular, have been shown to be effective for a broad range of aldehydes.[13]
-
The Power of Ligands: The addition of a ligand can significantly enhance the catalytic activity and selectivity of the metal center. For sterically hindered amines, ligands can play a crucial role in stabilizing the active catalytic species and facilitating the reaction. Consider screening a variety of ligand types.
Ligand Type Examples Rationale for Use with Hindered Amines Phosphine Ligands PPh3, Xantphos Can enhance the solubility and stability of the copper catalyst. Nitrogen-Based Ligands TMEDA, PyBox, Quinap Can accelerate the reaction by creating a more active catalytic center.[2] N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong σ-donating properties can increase the electron density on the metal, potentially promoting catalytic turnover.
Reaction Condition Optimization
Fine-tuning the reaction environment is critical for steering the reaction towards the desired product.
-
Solvent Screening: The choice of solvent can influence the solubility of reactants and intermediates, as well as the overall reaction rate. A solvent screen is highly recommended.
Solvent Class Examples Considerations for Hindered Substrates Aprotic Nonpolar Toluene, Dioxane Often good starting points, as they are less likely to interfere with the catalytic cycle. Aprotic Polar Acetonitrile, DMF, DMSO Can help to solvate charged intermediates like the iminium ion, but may also coordinate to the metal center and inhibit catalysis. Protic Water, Alcohols While A3 couplings can be run in water, for hindered amines, the presence of a protic solvent may favor undesired hydrolysis of the iminium ion. -
Temperature Adjustment: As mentioned, a systematic temperature screen is advisable. Start at room temperature and gradually increase the temperature (e.g., in 20 °C increments) while carefully monitoring for the formation of side products by TLC or LC-MS.
-
Additives to Enhance Reactivity:
-
Dehydrating Agents: The formation of the iminium ion releases a molecule of water. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can help to drive this equilibrium towards the product, which can be particularly beneficial for slow reactions with bulky amines.
-
Co-catalysts/Additives: In some cases, the addition of a Lewis acid (e.g., Zn(OTf)2, InCl3) or a Brønsted acid can help to activate the aldehyde and promote iminium ion formation.
-
Advanced Methodologies for Challenging Substrates
If conventional optimization strategies fail to provide satisfactory results, consider employing more advanced techniques.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the A3 coupling reaction, often leading to higher yields in shorter reaction times.[14][15][16] This is due to efficient and uniform heating, which can help to overcome the activation energy barrier associated with sterically hindered substrates.
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time.[17][18] This high level of control can be advantageous for optimizing challenging reactions and minimizing the formation of side products.
Experimental Protocols
Protocol 1: General Procedure for A3 Coupling with a Sterically Hindered Amine
This protocol provides a robust starting point for your optimization studies.
-
To an oven-dried vial equipped with a magnetic stir bar, add the catalyst (e.g., CuI, 5 mol%) and any ligand (if used, 5-10 mol%).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent (e.g., toluene, 0.5 M) via syringe.
-
Add the aldehyde (1.0 equiv), the sterically hindered amine (1.1 equiv), and the terminal alkyne (1.2 equiv) sequentially via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature and screen upwards).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted A3 Coupling
-
In a dedicated microwave vial, combine the aldehyde (1.0 equiv), the sterically hindered amine (1.1 equiv), the terminal alkyne (1.2 equiv), and the catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., acetonitrile or toluene).
-
Seal the vial with a microwave cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up and purify the reaction as described in Protocol 1.
Summary of Key Optimization Parameters
| Parameter | Initial Recommendation | Optimization Strategy | Rationale for Hindered Amines |
| Catalyst | CuI (5 mol%) | Screen Cu, Au, Ag salts; increase loading to 10 mol% | Different metals offer varying Lewis acidity and coordination properties that may better accommodate bulky substrates. |
| Ligand | None | Screen phosphine, nitrogen-based, and NHC ligands | Ligands can modulate the steric and electronic properties of the catalyst to enhance reactivity. |
| Solvent | Toluene | Screen aprotic nonpolar, aprotic polar, and (cautiously) protic solvents | The optimal solvent will balance reactant solubility and minimize interference with the catalytic cycle. |
| Temperature | Room Temperature | Screen in 20 °C increments (e.g., RT, 40°C, 60°C, 80°C) | Balances the need for increased reaction rate against the potential for side reactions and decomposition. |
| Additives | None | Add molecular sieves (3Å or 4Å) | Removes water byproduct to drive the iminium ion formation equilibrium forward. |
Conclusion
Optimizing the A3 coupling for sterically hindered amines requires a departure from standard protocols and a move towards a more systematic and informed approach to reaction development. By understanding the inherent challenges posed by steric bulk and methodically addressing them through the targeted optimization of the catalyst system, reaction conditions, and potentially the use of advanced methodologies, researchers can unlock the full potential of this versatile reaction for the synthesis of complex and valuable propargylamine products.
References
-
Encyclopedia.pub. (2022, July 1). Recent Advances in A3 Coupling with Metal Salts. Retrieved from [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC - NIH. (2019, March 28). Retrieved from [Link]
-
Wikipedia. A3 coupling reaction. Retrieved from [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC. Retrieved from [Link]
-
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]
-
Frontiers. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][19]imidazo[1,2-a]pyrimidines via A3 coupling. (2025, July 13). Retrieved from [Link]
-
ResearchGate. Recent Advances in the A Coupling Reactions and their Applications. Retrieved from [Link]
-
Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Retrieved from [Link]
-
Post-synthetically modified MOF for the A3-coupling reaction of aldehyde, amine, and alkyne - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Iranian chemical communication. Green and efficient synthesis of propargylamines via A3 coupling reaction using a copper (II)–thioamide combination. (2018, October 1). Retrieved from [Link]
-
YouTube. Glaser Coupling Mechanism | Organic Chemistry. (2021, October 18). Retrieved from [Link]
-
MDPI. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Retrieved from [Link]
-
Scholarship Repository @ Florida Tech. Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. (2015, April 13). Retrieved from [Link]
-
Chemistry LibreTexts. 3.1: A3 Coupling Reaction. (2025, June 23). Retrieved from [Link]
-
ResearchGate. The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines | Request PDF. (2025, August 9). Retrieved from [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. (2022, April 14). Retrieved from [Link]
-
ResearchGate. A 3 -Coupling Reaction as a Strategy Towards the Synthesis of Alkaloids. (2025, August 6). Retrieved from [Link]
-
PMC - NIH. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][19]imidazo[1,2-a]pyrimidines via A3 coupling. (2025, July 14). Retrieved from [Link]
-
iris.unina.it. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025, November 25). Retrieved from [Link]
-
YouTube. synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). Retrieved from [Link]
-
RSC Publishing. Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies. Retrieved from [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Retrieved from [Link]
-
SRM University. ALDOL CONDENSATION. Retrieved from [Link]
-
ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2026, February 3). Retrieved from [Link]
-
Organic Letters. Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Retrieved from [Link]
-
YouTube. Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. (2018, May 9). Retrieved from [Link]
-
Master Organic Chemistry. Enamines. (2025, April 16). Retrieved from [Link]
-
PubMed. Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation | MDPI [mdpi.com]
- 14. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 15. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iris.unina.it [iris.unina.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for volatile propargylic amines like 1-(But-3-yn-2-yl)piperidine
Ticket ID: PROP-AMINE-001 Subject: 1-(But-3-yn-2-yl)piperidine Purification & Handling Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction
You are encountering difficulties with 1-(But-3-yn-2-yl)piperidine , a molecule that sits at a frustrating intersection of chemical properties: it is a basic amine , it is propargylic (reactive), and it possesses moderate volatility .
Researchers often report two primary failure modes with this class of compounds:
-
Quantitative Loss: The product "vanishes" on the rotary evaporator or high-vacuum line due to its vapor pressure.
-
Purification Failure: The compound streaks across silica gel columns or decomposes during distillation.
This guide provides a self-validating workflow to recover your material with high purity.
Module 1: The Volatility Trap (Yield Loss)
The Issue: You synthesized the molecule via A³-coupling (aldehyde-alkyne-amine), but after workup and rotary evaporation, your flask contains significantly less mass than theoretical yield.
The Diagnosis: While piperidine boils at 106°C, the addition of the butyne fragment increases the boiling point (est. 160-170°C). However, as an oil, it readily co-distills with solvents like Dichloromethane (DCM) or Ether, and will sublime/evaporate rapidly under high vacuum (< 1 mbar), especially if the water bath is warm (>30°C).
The Solution: Hydrochloride Salt Formation Do not isolate the free base oil if you need high recovery. Convert the amine into its Hydrochloride (HCl) salt . This transforms your volatile oil into a stable, non-volatile solid.
Protocol: Anhydrous Salt Precipitation
Use this method for long-term storage and quantitative mass balance.
-
Dilution: Dissolve your crude oil in a minimal amount of anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).-
Why: The free base is soluble in ether, but the HCl salt is generally insoluble.
-
-
Acidification: Cool the solution to 0°C. Dropwise add 2.0 M HCl in Diethyl Ether (commercial solution) or 4.0 M HCl in Dioxane .
-
Monitor: Add acid until no further white precipitate forms.
-
-
Filtration: Filtration is superior to evaporation here. Collect the white solid via vacuum filtration (sintered glass funnel).
-
Wash: Wash the filter cake with cold anhydrous ether to remove non-basic organic impurities.
-
Drying: Dry the solid under high vacuum.
-
Result: The salt is non-volatile and stable.
-
Technical Note: If you specifically need the free base for the next step, regenerate it in situ by suspending the salt in the reaction solvent and adding a stoichiometric amount of
or.
Module 2: Chromatographic Challenges (The "Streak")
The Issue: On a standard silica TLC plate or flash column, the product appears as a long streak starting from the baseline, or it never elutes.
The Diagnosis:
Silica gel is acidic (
The Solution: Mobile Phase Modification You must suppress the ionization of the amine or the activity of the silica.
Decision Matrix: Choosing the Right Stationary Phase
| Method | Stationary Phase | Mobile Phase Modifier | Best Application |
| Standard | Silica Gel (Irregular) | 1-5% Triethylamine (TEA) | General purification. TEA competes for silanol sites. |
| Advanced | Silica Gel | 1-2% Ammonia (7N in MeOH) | Difficult separations. |
| Alternative | Basic Alumina | None (or pure EtOAc/Hex) | Recommended. Alumina is basic; prevents streaking naturally. |
Workflow Visualization: Purification Logic
Caption: Decision tree for selecting the optimal purification route based on volatility and stationary phase availability.
Module 3: Safety & Stability (Copper Contamination)
The Issue: Your product has a green or blue tint, or you are concerned about stability during distillation.
The Diagnosis: If synthesized via A³-coupling, Copper (Cu) residues are likely present.[1][2]
-
Safety Critical: 1-(But-3-yn-2-yl)piperidine contains a terminal alkyne.[3] Terminal alkynes can form Copper Acetylides in the presence of copper salts and bases. Dry copper acetylides are explosive .
-
Stability: Copper promotes the oxidative coupling (Glaser coupling) of terminal alkynes, leading to dimerization and tar formation.
The Solution: Chelation Wash You must remove copper before any distillation or drying.
Protocol: Copper Removal (The EDTA Wash)
-
Dissolution: Dissolve the crude reaction mixture in DCM or Ethyl Acetate.
-
Chelation: Wash the organic layer 2x with a 0.1 M aqueous solution of EDTA (Disodium Ethylenediaminetetraacetate) adjusted to pH ~8-9.
-
Finishing: Wash with brine, dry over
, and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound? A: Yes, but only under high vacuum using a Kugelrohr apparatus.
-
Do not use a standard simple distillation setup; the large surface area and dead volume will lead to significant loss.
-
Temperature: Keep the bath temperature as low as possible. If it requires >120°C, stop. The propargylic amine is prone to polymerization at high heat.
Q: My NMR shows a small doublet at ~1.8 ppm. What is it? A: This is likely water.[2][3] Amines are hygroscopic. If you isolated the free base, store it over activated 4Å molecular sieves under Argon. If you isolated the HCl salt, this peak should not be present.
Q: Can I use reverse-phase (C18) HPLC?
A: Yes, but you must use a high pH buffer (e.g., Ammonium Bicarbonate, pH 10). At low pH (TFA/Formic acid), the amine is protonated (
References
-
General Properties of Piperidine: National Center for Biotechnology Information. (2024).[2][8] PubChem Compound Summary for CID 8082, Piperidine.[9] [Link]
-
Synthesis of Propargylic Amines (A³ Coupling): Wei, C., & Li, C. J. (2003).[2] A³-coupling of aldehydes, amines, and alkynes catalyzed by gold(III) or silver(I) in water. Journal of the American Chemical Society, 125(32), 9584–9585. [Link]
-
Purification of Amines (Silica vs. Alumina): Biotage. (2023). Is there an easy way to purify organic amines? The Flash Purification Blog. [Link]
-
Handling of Copper Acetylides (Safety): Dunn, A. D., & Vancura, K. (2009). Precautions for Handling Alkynes and Azides in Click Chemistry. University of Colorado Safety Guidelines. [Link]
Sources
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. Propargylic amine synthesis by amination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 5. WO2012005692A1 - Propargylamine synthesis using a copper (i) catalysed three component coupling reaction - Google Patents [patents.google.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of 1-(But-3-yn-2-yl)piperidine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 1-(But-3-yn-2-yl)piperidine , a functionalized N-heterocycle often utilized as a pharmacophore in the development of monoamine oxidase (MAO) inhibitors and analgesics.
A Comparative Technical Guide for Structural Elucidation
Executive Summary
1-(But-3-yn-2-yl)piperidine (
This guide delineates the mechanistic causality of these pathways, offering a robust framework for differentiating this compound from structural isomers and analogs during drug metabolite identification and impurity profiling.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of 1-(But-3-yn-2-yl)piperidine under Electron Ionization (EI, 70 eV) is governed by the stability of the resulting iminium ions and the leaving radical species.
Primary Pathway: -Cleavage (Methyl Loss)
The most critical diagnostic event is the cleavage of the bond between the exocyclic
-
Mechanism: Ionization of the nitrogen lone pair generates a radical cation (
, m/z 137). The radical cation stabilizes by homolytic cleavage of the adjacent C-C bond, ejecting a methyl radical ( ). -
Thermodynamics: This pathway is energetically favored over the loss of the ethynyl radical (
) due to the significantly higher stability of alkyl radicals compared to hybridized radicals (Stevenson’s Rule). -
Resulting Ion: A resonance-stabilized, conjugated iminium ion at m/z 122 .
-
Structure:
-
Secondary Pathway: Ring Cleavage & Propargyl Loss
-
Piperidinyl Ion (m/z 84): A competitive pathway involves the heterolytic cleavage of the N-C(exocyclic) bond, often accompanied by hydrogen transfer. This yields the characteristic piperidinyl cation (
) at m/z 84, which is the base peak in many N-alkyl piperidines. -
-Hydrogen Loss (m/z 136): Loss of the hydrogen atom from the
-carbon ( ) is observed but is generally less intense than the peak due to the "branching effect" which favors alkyl group loss.
Unfavorable Pathway: Ethynyl Loss
Direct loss of the ethynyl group (
Visualization of Fragmentation Dynamics[1][2]
The following diagram illustrates the competitive fragmentation pathways, highlighting the thermodynamic preference for Methyl loss.
Figure 1: Mechanistic competition between Methyl and Ethynyl radical loss. The solid path indicates the thermodynamically favored route.
Comparative Profiling: Target vs. Analogs
To validate the identity of 1-(But-3-yn-2-yl)piperidine, it must be compared against its direct structural analogs. The table below summarizes the key spectral differences.
| Feature | 1-(But-3-yn-2-yl)piperidine (Target) | 1-(Prop-2-yn-1-yl)piperidine (Analog 1) | 1-Butylpiperidine (Analog 2) |
| Structure | Branched ( | Linear (Unbranched) | Saturated Alkyl Chain |
| Molecular Ion | m/z 137 | m/z 123 | m/z 141 |
| Diagnostic Peak | m/z 122 (M-15) | m/z 122 (M-1) | m/z 98 (M-43, Propyl loss) |
| Mechanism | Loss of Methyl Radical | Loss of | McLafferty / Alkyl Loss |
| Base Peak | m/z 84 or 122 | m/z 122 (often dominant) | m/z 98 |
| Differentiation | Strong M-15 indicates branching.[1][2] | Strong M-1, negligible M-15. | Loss of propyl/ethyl groups. |
Key Insight: The presence of the m/z 122 peak in the target is due to methyl loss, whereas in the propargyl analog (MW 123), the m/z 122 peak arises from hydrogen loss. This can be distinguished using High-Resolution Mass Spectrometry (HRMS) where the mass defect of
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducible acquisition of the fragmentation data described above.
Sample Preparation
-
Synthesis/Source: Ensure compound purity >95% via NMR (
, ). -
Dilution: Prepare a 10 µg/mL solution in Methanol (HPLC grade). Avoid protic solvents if analyzing by ESI to prevent H/D exchange artifacts, though Methanol is standard.
-
Blank: Prepare a solvent blank to identify background peaks.
Mass Spectrometry Parameters (EI-MS)
-
Inlet: GC Injection (Split 1:50) or Direct Insertion Probe (DIP).
-
Source Temp: 230°C (Prevents thermal degradation of the alkyne).
-
Ionization Energy: 70 eV (Standard library match).
-
Scan Range: m/z 40–200.
Data Validation Steps
-
Check m/z 84: Confirm the presence of the piperidine ring fragment.
-
Check m/z 122: Calculate the Ratio
.-
If
, -cleavage is dominant (typical for branched amines).
-
-
Absence of m/z 112: Verify that the
peak is negligible (<5% relative abundance). Significant presence suggests an isomer or contamination.
References
-
BenchChem. (2025).[3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from .
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Mass Spectra of Amine Derivatives. Retrieved from .
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Stevenson's Rule and radical stability).
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Common Functional Groups: Amines and Alpha-Cleavage. Retrieved from .
-
Mahajan, A. A., et al. (2015).[4] Separation and Characterization of Degradation Products... by LC-MS/TOF. ResearchGate. (Provides evidence for ethynyl radical instability vs methyl loss).
Sources
Navigating the Vibrational Landscape: A Comparative Guide to Characterizing Terminal Alkynes in Piperidine Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. The incorporation of a terminal alkyne group into a piperidine scaffold—a common motif in pharmacologically active compounds—presents a unique analytical challenge. This guide provides an in-depth comparison of spectroscopic methods for identifying and characterizing the signature vibrational bands of terminal alkynes within piperidine derivatives, offering field-proven insights and supporting experimental data to ensure analytical confidence.
The terminal alkyne, with its carbon-carbon triple bond (C≡C) and associated sp-hybridized C-H bond, gives rise to distinct and diagnostically valuable signals in various spectroscopic techniques. However, the presence of the nitrogen-containing piperidine ring can introduce subtle yet significant shifts and changes in these characteristic bands. Understanding these nuances is critical for unambiguous structural elucidation and quality control in drug development. This guide will explore the utility of Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose, complete with detailed experimental protocols and a comparative analysis of their strengths and limitations.
The Vibrational Signature: Unmistakable Yet Influenced
At the heart of this analytical challenge are two key vibrational modes of the terminal alkyne functionality:
-
The ≡C-H Stretch: A sharp and typically strong absorption in the infrared spectrum.
-
The C≡C Stretch: A weaker absorption in the infrared, but often a strong signal in the Raman spectrum.
The piperidine ring, a saturated heterocycle, possesses its own set of characteristic vibrations, primarily from C-H and C-N bond stretching and bending. The critical consideration for the analyst is the potential for interaction between the piperidine's nitrogen atom and the terminal alkyne group, which can modulate the latter's vibrational frequencies.
Infrared (IR) Spectroscopy: The Workhorse of Functional Group Identification
Infrared spectroscopy is a cornerstone technique for identifying functional groups due to its sensitivity to the vibrations of polar bonds. For terminal alkynes in piperidine derivatives, two distinct regions of the IR spectrum are of primary interest.
The ≡C-H stretching vibration is typically observed as a sharp, intense band around 3300 cm⁻¹ .[1] This band is often well-defined and serves as a reliable indicator of a terminal alkyne. The C≡C stretching vibration appears in the region of 2100-2260 cm⁻¹ .[1] This absorption is generally weak to medium in intensity in the IR spectrum.
Influence of the Piperidine Moiety: The nitrogen atom in the piperidine ring can influence the alkyne's vibrational frequencies, particularly if intramolecular hydrogen bonding is possible between the piperidine's N-H proton (in secondary amines) and the π-electron cloud of the alkyne's triple bond. This interaction can lead to a broadening and a slight red shift (shift to lower wavenumber) of the ≡C-H stretching band.
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Comparative Data for Terminal Alkyne Vibrational Frequencies
| Spectroscopic Technique | Characteristic Band | Typical Frequency Range (cm⁻¹) | Intensity in Piperidine Derivatives | Potential Influences from Piperidine Moiety |
| IR Spectroscopy | ≡C-H Stretch | 3260 - 3330[1] | Strong, Sharp | Broadening and red shift due to potential intramolecular H-bonding. |
| C≡C Stretch | 2100 - 2260[1] | Weak to Medium | Minimal shift, but intensity can be variable. | |
| Raman Spectroscopy | ≡C-H Stretch | ~3300 | Weak | Generally weak and less diagnostic than the C≡C stretch. |
| C≡C Stretch | 2100 - 2250 | Strong | Enhanced intensity, especially if conjugated. Minimal frequency shift. |
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy provides information about molecular vibrations, similar to IR spectroscopy, but is based on the inelastic scattering of light. A key advantage of Raman for characterizing terminal alkynes is that the C≡C stretching vibration , which is often weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum between 2100-2250 cm⁻¹ .[2] This is because the polarizability of the C≡C bond changes significantly during the vibration, a key requirement for a strong Raman signal. The ≡C-H stretch is also observable in the Raman spectrum around 3300 cm⁻¹, but it is generally weaker than the C≡C stretch.
Synergy with IR Spectroscopy: The complementary nature of IR and Raman spectroscopy makes them a powerful combination. A strong, sharp band around 3300 cm⁻¹ in the IR spectrum coupled with a strong signal between 2100-2250 cm⁻¹ in the Raman spectrum provides a highly confident identification of a terminal alkyne.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
While IR and Raman spectroscopies identify the presence of the terminal alkyne functional group, NMR spectroscopy provides detailed information about the connectivity of atoms and the overall structure of the molecule.
-
¹H NMR: The proton of the terminal alkyne (≡C-H) typically resonates in the region of δ 1.7-3.1 ppm .[1] This chemical shift is relatively shielded compared to vinylic or aromatic protons. Long-range coupling (typically 2-3 Hz) can often be observed between the acetylenic proton and protons on adjacent carbons, providing valuable structural information.
-
¹³C NMR: The sp-hybridized carbons of the terminal alkyne have characteristic chemical shifts. The carbon bearing the proton (≡C-H) typically appears in the range of δ 65-85 ppm , while the internal alkyne carbon (C≡C-R) is found further downfield between δ 70-100 ppm .
The signals from the piperidine ring protons and carbons will also be present in the NMR spectra, and 2D NMR techniques such as COSY and HSQC can be used to establish the connectivity between the alkyne group and the piperidine ring.
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Start [label="Unknown Piperidine Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR_Raman [label="Perform IR and Raman Spectroscopy"]; Check_Alkyne_Bands [label="Observe bands at ~3300 cm⁻¹ (IR) and/or ~2150 cm⁻¹ (Raman)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NMR_Analysis [label="Perform ¹H and ¹³C NMR Spectroscopy"]; Assign_Structure [label="Assign Chemical Shifts and Couplings"]; Confirm_Connectivity [label="Use 2D NMR (COSY, HSQC) to Confirm Connectivity"]; Final_Structure [label="Elucidate Final Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Alkyne [label="Terminal Alkyne Absent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> IR_Raman; IR_Raman -> Check_Alkyne_Bands; Check_Alkyne_Bands -> NMR_Analysis [label="Yes"]; Check_Alkyne_Bands -> No_Alkyne [label="No"]; NMR_Analysis -> Assign_Structure; Assign_Structure -> Confirm_Connectivity; Confirm_Connectivity -> Final_Structure; } Logical Flow for Structural Elucidation.
Experimental Protocols
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
This method is ideal for the rapid analysis of liquid or solid samples with minimal preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the liquid or solid piperidine derivative directly onto the ATR crystal. For solids, ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. Perform a baseline correction if necessary.
Raman Spectroscopy
-
Sample Preparation: Place the liquid or solid sample in a glass vial or NMR tube.
-
Instrument Setup: Place the sample in the spectrometer's sample holder. Adjust the focus of the laser (e.g., 785 nm) onto the sample.
-
Data Acquisition: Acquire the Raman spectrum. Typical parameters include a 10-second exposure time with 2-3 accumulations to improve the signal-to-noise ratio.
-
Data Processing: Process the spectrum to remove cosmic rays and apply a baseline correction.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structural assignment.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. For ¹H NMR, integrate the signals to determine proton ratios.
Conclusion: An Integrated Approach for Definitive Characterization
The robust characterization of terminal alkynes in piperidine derivatives is best achieved through a multi-technique, integrated spectroscopic approach. IR spectroscopy provides a rapid and reliable method for identifying the key ≡C-H stretching vibration, while Raman spectroscopy offers a highly sensitive and often unambiguous detection of the C≡C triple bond. NMR spectroscopy, in turn, delivers the detailed structural framework, confirming the precise location and connectivity of the alkyne moiety within the piperidine ring. By leveraging the complementary strengths of these techniques and understanding the potential electronic and steric influences of the piperidine ring, researchers can confidently elucidate the structures of these important pharmaceutical building blocks.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
